Product packaging for Fmoc-2-Nal-ThpGly-OH(Cat. No.:)

Fmoc-2-Nal-ThpGly-OH

Cat. No.: B14771344
M. Wt: 564.6 g/mol
InChI Key: PNSQNVAVQKPJQD-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-2-Nal-ThpGly-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl protecting group that shields the α-amino group during synthesis and is cleaved under basic conditions .
  • 2-Nal (2-naphthylalanine): An aromatic side chain derived from 2-naphthalene, contributing hydrophobicity and steric bulk .
  • ThpGly (tetrahydropyranyl glycine): A cyclic ether-protected glycine residue, enhancing solubility and stability during synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32N2O6 B14771344 Fmoc-2-Nal-ThpGly-OH

Properties

Molecular Formula

C34H32N2O6

Molecular Weight

564.6 g/mol

IUPAC Name

4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoyl]amino]oxane-4-carboxylic acid

InChI

InChI=1S/C34H32N2O6/c37-31(36-34(32(38)39)15-17-41-18-16-34)30(20-22-13-14-23-7-1-2-8-24(23)19-22)35-33(40)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-14,19,29-30H,15-18,20-21H2,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1

InChI Key

PNSQNVAVQKPJQD-PMERELPUSA-N

Isomeric SMILES

C1COCCC1(C(=O)O)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1COCCC1(C(=O)O)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-Nal-ThpGly-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are mild, and the Fmoc group can be introduced efficiently.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2-Nal-ThpGly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Fmoc-2-Nal-ThpGly-OH is a synthetic compound with a molecular weight of approximately 564.64 g/mol. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, 2-naphthylalanine (2-Nal), and tetrahydropyran glycine (ThpGly). The Fmoc group is used in peptide synthesis to protect the amino terminal, enabling selective reactions at other functional sites. 2-naphthylalanine enhances selectivity and potency towards specific receptors when incorporated into peptides .

Applications

This compound is intended for research purposes and not for human therapeutic or veterinary applications.

  • Neuropeptide Receptor Targeting: Replacing phenylalanine with 2-naphthylalanine in neuropeptides increases selectivity for the neuromedin U receptor subtype NMUR2, suggesting uses in drug design targeting neuropeptide receptors .
  • Bioactive Peptides: Fmoc-Trp(Boc)-OH, which contains tryptophan's aromatic side chain, is used in designing peptides with bioactive properties . Similarly, this compound may also confer biological activities that warrant further investigation.
  • Mimicking Protein Interactions: Researchers can create peptide analogs that mimic natural protein interactions by incorporating tryptophan residues, aiding in drug discovery and development .

Advantages and Limitations

Fmoc-Trp(Boc)-OH offers benefits such as ease of removing protecting groups, stability during synthesis, and the ability to incorporate tryptophan into peptides with high specificity . However, potential steric hindrance and the need for careful control of reaction conditions to avoid side reactions are challenges associated with its use .

Mechanism of Action

The mechanism of action of Fmoc-2-Nal-ThpGly-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility
Fmoc-2-Nal-ThpGly-OH Likely C₃₂H₃₁NO₆ ~549.6 (estimated) Fmoc, 2-naphthyl, tetrahydropyranyl glycine Moderate in DMF/DCM
Fmoc-2-Nal-OH C₂₈H₂₃NO₄ 437.5 Fmoc, 2-naphthylalanine Soluble in DMF
Fmoc-L-NptGly-OH C₂₂H₂₅NO₄ 367.5 Fmoc, neopentylglycine (bulky aliphatic) Low in polar solvents
Fmoc-Arg(Pbf)-OH C₄₀H₅₀N₄O₇S 751.9 Fmoc, Pbf-protected arginine (guanidine) Soluble in DMSO
Fmoc-FF-OH C₃₀H₂₄N₂O₅ 492.5 Fmoc, diphenylalanine Gel-forming in water

Key Observations :

  • Steric Effects : this compound combines aromatic (2-Nal) and cyclic ether (ThpGly) groups, likely imposing greater steric hindrance than Fmoc-2-Nal-OH but less than Fmoc-Arg(Pbf)-OH .
  • Solubility : The ThpGly group may enhance solubility in organic solvents compared to Fmoc-L-NptGly-OH, which has a hydrophobic neopentyl group .

Q & A

Q. What are the standard protocols for synthesizing Fmoc-2-Nal-ThpGly-OH using solid-phase peptide synthesis (SPPS)?

Synthesis typically involves iterative Fmoc-deprotection and coupling steps. For ThpGly (tetrahydropyranyl-protected glycine), the Thp group is acid-labile, requiring orthogonal deprotection using trifluoroacetic acid (TFA) after chain assembly. Coupling agents like HATU/HOAt (1:1 molar ratio) in DMF are recommended for efficient activation of Fmoc-2-Nal-OH and ThpGly-OH. Post-synthesis, cleavage from the resin is performed using TFA/water/triisopropylsilane (95:2.5:2.5 v/v) to preserve acid-sensitive groups .

Q. How should researchers verify the purity of this compound post-synthesis?

Reverse-phase HPLC with UV detection at 214 nm or 254 nm is standard. A purity threshold of ≥98% is typical for peptide intermediates. For Fmoc-2-Nal-OH, retention times and peak symmetry should align with reference chromatograms, and impurities (e.g., deletion sequences) must be <2% .

Q. What storage conditions maximize the stability of this compound?

Store lyophilized powder at 2–8°C in airtight, light-protected containers. Solutions in DMF or DMSO should be aliquoted and stored at -20°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can coupling efficiency for ThpGly be optimized in SPPS?

Low coupling yields often arise from steric hindrance or poor solubility. Strategies include:

  • Pre-activating ThpGly-OH with HATU and DIEA (2:1 molar ratio) for 5 minutes before adding to the resin.
  • Using double couplings (2×30 min) with 4-fold molar excess of amino acid.
  • Monitoring completion via Kaiser or chloranil tests after each coupling step .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

Solubility discrepancies may stem from batch-specific impurities or hydration states. For example:

  • If a batch is insoluble in DMF, sonicate at 40°C for 10 minutes or add 1% acetic acid to the solvent.
  • Confirm hydration status via Karl Fischer titration.
  • Cross-reference solubility claims with empirical tests using LC-MS to detect degradation .

Q. What advanced techniques validate the stereochemical integrity of this compound?

  • Circular Dichroism (CD): Compare CD spectra with enantiomerically pure standards.
  • Chiral HPLC: Use a Chirobiotic T column (Astec) with isocratic elution (hexane:isopropanol:acetic acid, 80:20:0.1).
  • NMR NOE analysis: Detect spatial proximity of protons to confirm configuration .

Methodological Troubleshooting

Q. How to address low yields during Thp deprotection?

Premature Thp cleavage can occur due to residual acid in solvents. Mitigate by:

  • Pre-washing resins with 5% DIEA in DMF to neutralize acidic residues.
  • Reducing TFA concentration during deprotection (e.g., 1% TFA in DCM for 2 min).
  • Verifying deprotection efficiency via LC-MS before proceeding .

Q. What precautions prevent racemization during Fmoc-2-Nal-OH coupling?

Racemization is pH- and temperature-dependent. To minimize:

  • Maintain coupling pH ≤ 7.5 using DIEA as a base.
  • Keep reaction temperature ≤25°C.
  • Avoid prolonged activation (>10 min) of Fmoc-2-Nal-OH with HATU .

Safety and Handling

Q. What personal protective equipment (PPE) is essential for handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solvent handling. Avoid inhalation of dry powders by using N95 masks during lyophilization .

Q. How should spills or accidental exposure be managed?

  • Skin contact: Wash immediately with soap and water for 15 minutes.
  • Eye exposure: Flush with saline or water for 20 minutes; seek medical evaluation.
  • Spills: Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.